molecular formula C17H18F3N3O2 B2679596 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethyl)benzamide CAS No. 2034556-82-4

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethyl)benzamide

Cat. No.: B2679596
CAS No.: 2034556-82-4
M. Wt: 353.345
InChI Key: IOBPLHNIYJNCHY-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Oxan-2-yl Methyl Group: The oxan-2-yl methyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with an oxan-2-yl methyl halide.

    Formation of the Benzamide Moiety: The final step involves the reaction of the substituted pyrazole with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-chlorobenzamide: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group can enhance metabolic stability, increase binding affinity to targets, and improve overall pharmacokinetic properties compared to similar compounds without this group.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c18-17(19,20)13-6-4-12(5-7-13)16(24)22-14-9-21-23(10-14)11-15-3-1-2-8-25-15/h4-7,9-10,15H,1-3,8,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBPLHNIYJNCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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